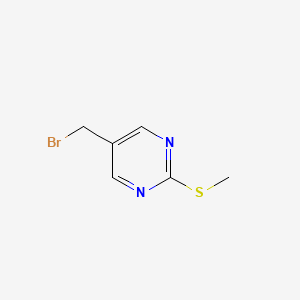

5-(Bromomethyl)-2-(methylthio)pyrimidine

Description

The Central Role of Pyrimidine (B1678525) Scaffolds in Modern Organic Synthesis and Heterocyclic Chemistry

The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, represents a cornerstone of modern organic and medicinal chemistry. nih.govgsconlinepress.com This structural motif is not only a fundamental component of nucleic acids (cytosine, thymine, and uracil) but is also embedded in a vast array of natural products and synthetic molecules with significant biological activities. gsconlinepress.comwikipedia.org Consequently, pyrimidine scaffolds are considered "privileged structures" in drug discovery, frequently appearing in pharmaceuticals with anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govorientjchem.org

The versatility of the pyrimidine ring system in organic synthesis is a key driver of its prevalence. growingscience.com Chemists have developed a multitude of synthetic methodologies to construct and functionalize the pyrimidine core, allowing for the creation of diverse molecular libraries. organic-chemistry.orgresearchgate.net These methods range from classical condensation reactions, such as the Principal Synthesis involving β-dicarbonyl compounds, to modern transition-metal-catalyzed cross-coupling reactions. wikipedia.orgambeed.com This synthetic tractability enables the precise tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. researchgate.netbenthamdirect.com The continuous exploration of pyrimidine chemistry fuels the discovery of novel compounds with unique applications in materials science and medicine. growingscience.comresearchgate.net

Strategic Importance of Halogenated Pyrimidines as Versatile Chemical Building Blocks

Among the various classes of pyrimidine derivatives, halogenated pyrimidines stand out as exceptionally versatile building blocks in organic synthesis. The introduction of a halogen atom (F, Cl, Br, I) onto the pyrimidine ring fundamentally alters its chemical reactivity, transforming it into a hub for molecular diversification. researchgate.net The electron-withdrawing nature of halogens makes the pyrimidine ring more susceptible to nucleophilic aromatic substitution, while also providing a reactive handle for a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions.

This dual reactivity allows for the sequential and regioselective introduction of various functional groups, enabling the construction of complex molecular architectures from simple halogenated precursors. nih.gov For instance, a bromine or chlorine atom can serve as an excellent leaving group, facilitating the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. This strategic utility has made halogenated pyrimidines indispensable intermediates for synthesizing a broad spectrum of functional molecules, from pharmaceuticals to advanced materials. researchgate.netnih.gov

Positioning of 5-(Bromomethyl)-2-(methylthio)pyrimidine as a Key Synthetic Intermediate in Academic Research

Within the family of functionalized pyrimidines, this compound emerges as a particularly valuable synthetic intermediate. Its strategic importance stems from the presence of two distinct and orthogonally reactive functional groups: a highly reactive bromomethyl group at the 5-position and a methylthio group at the 2-position.

The bromomethyl (-CH₂Br) group is a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions. nih.govnih.gov This allows for the facile introduction of a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions, thereby enabling the extension of the molecule's carbon skeleton or the attachment of diverse functional side chains. This reactivity is analogous to that seen in the synthesis of other bioactive molecules where bromomethylated heterocycles serve as key alkylating agents. nih.govresearchgate.net

Simultaneously, the 2-(methylthio) group offers further opportunities for molecular modification. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can then act as leaving groups for nucleophilic substitution, or it can be displaced directly by certain nucleophiles. This bifunctional nature allows chemists to perform stepwise modifications, first utilizing the reactivity of the bromomethyl group and subsequently functionalizing the 2-position, making this compound a highly adaptable platform for building complex molecules in academic and industrial research. nih.gov

Table 1: Physicochemical Properties of 5-Bromo-2-(methylthio)pyrimidine (B88330) (Precursor)

Note: Data for the direct precursor to the title compound is provided for context.

| Property | Value |

|---|---|

| CAS Number | 14001-67-3 |

| Molecular Formula | C₅H₅BrN₂S |

| Molecular Weight | 205.08 g/mol |

| Appearance | White Solid / Crystalline Powder |

| Melting Point | 63-68 °C |

| Boiling Point (Predicted) | 281.2 ± 13.0 °C |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Bromo-2-(methylthio)pyrimidine |

| Cytosine |

| Thymine |

| Uracil |

| Formamide |

| 2-Thio-6-methyluracil |

| Thiourea |

| Ethyl acetoacetate |

| 4-Methylpyrimidine |

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2S/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSDEQHBZAMJQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=N1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromomethyl 2 Methylthio Pyrimidine

Precursor Synthesis Strategies for Pyrimidine (B1678525) Ring System Formation

The construction of the appropriately substituted pyrimidine ring is the foundational step in the synthesis of 5-(bromomethyl)-2-(methylthio)pyrimidine. This involves the strategic formation of halogenated and thioether-substituted pyrimidine intermediates, with careful consideration of regioselectivity.

Synthetic Routes to Halogenated and Thioether-Substituted Pyrimidine Intermediates

A common and effective route to a key precursor, 5-bromo-2-(methylthio)pyrimidine (B88330), starts from 5-bromo-2-chloropyrimidine (B32469). This method involves a nucleophilic substitution reaction where the chlorine atom at the 2-position is displaced by a methylthio group.

The reaction is typically carried out by treating 5-bromo-2-chloropyrimidine with methyl mercaptan in a suitable solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the substitution, and upon completion, the desired product is isolated and purified. A representative procedure is detailed in the table below. chemicalbook.comchemicalbook.com

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Product | Yield |

|---|---|---|---|---|---|---|

| 5-Bromo-2-chloropyrimidine | Methyl mercaptan | DMF | 50°C | 3 hours | 5-Bromo-2-(methylthio)pyrimidine | 75% |

Regioselective Introduction of Methylthio and Halogen Moieties

The synthesis of the pyrimidine precursor highlights the importance of regioselectivity. In the case of 5-bromo-2-(methylthio)pyrimidine synthesis from 5-bromo-2-chloropyrimidine, the methylthio group is selectively introduced at the 2-position. This is due to the higher reactivity of the chlorine atom at the C2 position of the pyrimidine ring towards nucleophilic substitution compared to the bromine atom at the C5 position. The C2 and C4/C6 positions of the pyrimidine ring are electron-deficient and thus more susceptible to nucleophilic attack.

The bromine atom at the 5-position is introduced prior to the thioether group in this specific synthetic pathway. The starting material, 5-bromo-2-chloropyrimidine, is commercially available or can be synthesized through established methods of pyrimidine halogenation. The regioselective bromination of the pyrimidine ring at the 5-position is a common transformation, often achieved using brominating agents like N-bromosuccinimide (NBS).

Bromomethylation Strategies at the 5-Position of the Pyrimidine Ring

With the substituted pyrimidine precursor in hand, the next critical step is the introduction of the bromomethyl group at the 5-position. This can be achieved through various strategies, including the functionalization of a hydroxymethyl precursor or through direct radical bromination of a methyl-substituted pyrimidine.

Functionalization of Hydroxymethyl Precursors via Halogenation

One reliable method for introducing the bromomethyl group is through the halogenation of a hydroxymethyl precursor, such as (2-(methylthio)pyrimidin-5-yl)methanol. This alcohol can be synthesized by the reduction of the corresponding aldehyde, 2-(methylthio)pyrimidine-5-carbaldehyde. chemscene.comresearchgate.net

The conversion of the hydroxymethyl group to a bromomethyl group can be accomplished using various brominating agents. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation. The reaction proceeds via an SN2 mechanism, where the hydroxyl group is converted into a good leaving group by the phosphorus reagent, which is then displaced by a bromide ion. youtube.com

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| (2-(Methylthio)pyrimidin-5-yl)methanol | PBr₃ | This compound | Halogenation (SN2) |

Controlled Alkylation and Radical Bromination Pathways

An alternative and more direct approach to this compound is the radical bromination of 5-methyl-2-(methylthio)pyrimidine. This reaction, often referred to as a Wohl-Ziegler bromination, typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often initiated by light or heat. wikipedia.orgorganic-chemistry.orgthermofisher.com

The reaction proceeds via a free radical chain mechanism. The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the methyl group at the 5-position of the pyrimidine ring to form a resonance-stabilized benzylic-type radical. This radical then reacts with another molecule of NBS to yield the desired bromomethyl product and a succinimidyl radical, which continues the chain reaction. It is crucial to maintain a low concentration of bromine in the reaction mixture to favor allylic/benzylic bromination over addition to any potential double bonds. organic-chemistry.org

Emerging Synthetic Techniques in Pyrimidine Chemistry for Compound Derivatization

The derivatization of the pyrimidine core is a focal point of contemporary medicinal chemistry, driven by the quest for novel therapeutic agents. Traditional synthetic methods are increasingly being supplemented and, in some cases, replaced by advanced methodologies that offer greater efficiency, selectivity, and sustainability. Among these, microwave-assisted synthesis has emerged as a particularly powerful tool for the rapid and efficient derivatization of pyrimidine scaffolds, including compounds structurally related to this compound.

Microwave-Assisted Synthesis in Pyrimidine Chemistry

Microwave-assisted organic synthesis has garnered significant attention over the past few decades as a valuable technique for accelerating chemical reactions. eurekaselect.comrsc.org This method utilizes microwave irradiation to heat reactants directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. tandfonline.comnih.gov The application of microwave energy has proven to be particularly advantageous in the synthesis and derivatization of heterocyclic compounds, including the pyrimidine ring system. rsc.org

The core principle of microwave heating involves the interaction of microwave radiation with polar molecules in the reaction mixture. This interaction induces rapid rotation of the molecules, leading to a rapid and uniform increase in temperature throughout the reaction medium. This localized and efficient heating can overcome activation energy barriers more effectively than conventional heating, which relies on slower and less efficient heat transfer through convection and conduction.

In the context of pyrimidine chemistry, microwave-assisted synthesis has been successfully employed in a variety of reaction types, including multicomponent reactions, cyclocondensations, and cross-coupling reactions. nih.govresearchgate.net These reactions are fundamental to the construction and functionalization of the pyrimidine core. For instance, the Biginelli reaction, a classic multicomponent reaction for the synthesis of dihydropyrimidines, has been shown to be significantly accelerated under microwave irradiation. tandfonline.com

While specific studies on the microwave-assisted synthesis of this compound are not extensively documented in publicly available literature, the principles and methodologies are broadly applicable to its potential derivatization. The reactive bromomethyl group at the C5 position and the methylthio group at the C2 position offer multiple sites for synthetic modification. For example, nucleophilic substitution reactions at the bromomethyl group or oxidation and subsequent displacement of the methylthio group could be efficiently promoted by microwave heating.

The advantages of employing microwave-assisted techniques in the derivatization of pyrimidine compounds are summarized in the following table:

| Feature | Microwave-Assisted Synthesis | Conventional Heating |

| Reaction Time | Significantly reduced (minutes vs. hours) nih.govbeilstein-journals.org | Often lengthy (hours to days) |

| Product Yield | Generally higher tandfonline.comnih.gov | Can be variable and sometimes lower |

| Energy Efficiency | More efficient due to direct heating of reactants | Less efficient due to heating of the entire apparatus |

| Reaction Conditions | Often allows for solvent-free or reduced solvent conditions tandfonline.com | Typically requires larger volumes of solvents |

| Selectivity | Can lead to improved reaction selectivity tandfonline.com | Side reactions may be more prevalent |

Detailed Research Findings:

Research in the field has consistently demonstrated the superiority of microwave-assisted methods for the synthesis of a wide array of pyrimidine derivatives. For example, the synthesis of various oxo- and thioxopyrimidines via a Biginelli-type three-component cyclocondensation reaction under microwave irradiation resulted in product yields of 65–90% after recrystallization. tandfonline.com This represents a significant improvement over classical methods which often require longer reaction times and may result in lower yields.

In another study, a one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives was achieved in 3–6 minutes with excellent yields (78–94%) under microwave irradiation in water as a green solvent. nih.gov In contrast, conventional heating required 1–6 hours to achieve moderate to good yields. nih.gov Furthermore, the synthesis of aminopyrimidine scaffolds from chalcones and guanidine (B92328) nitrate (B79036) was successfully carried out using microwave irradiation, with reaction times as short as 3 minutes. nanobioletters.com

These findings underscore the transformative impact of microwave-assisted synthesis on pyrimidine chemistry. The ability to rapidly and efficiently generate libraries of diverse pyrimidine derivatives is of paramount importance for drug discovery and development. The application of these emerging synthetic techniques to compounds like this compound holds significant promise for the exploration of new chemical space and the identification of novel bioactive molecules.

Chemical Transformations and Mechanistic Investigations of 5 Bromomethyl 2 Methylthio Pyrimidine

Nucleophilic Substitution Reactions at the Bromomethyl Functionality

The bromine atom on the methyl group at the 5-position of the pyrimidine (B1678525) ring is an excellent leaving group, facilitating facile displacement by a wide range of nucleophiles via an S(_N)2 mechanism. This reactivity allows for the introduction of diverse functional groups at this position, making the parent compound a valuable synthetic intermediate.

5-(Bromomethyl)-2-(methylthio)pyrimidine readily reacts with oxygen-centered nucleophiles, such as alkoxides and phenoxides, to yield the corresponding ether derivatives. These reactions are typically conducted in the presence of a base to deprotonate the alcohol or phenol, thereby generating the more potent nucleophilic alkoxide or phenoxide anion. The choice of solvent and base is crucial for optimizing reaction yields and minimizing side reactions. For instance, reacting 5-(halomethyl) derivatives of related heterocyclic systems with alcohols in the presence of a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) has proven effective for synthesizing alkoxymethyl derivatives. researchgate.net Analogous transformations on other pyrimidine scaffolds, such as the reaction of 5-bromo-6-bromomethyl pyrimidinediones with sodium methoxide (B1231860), further underscore the susceptibility of the bromomethyl group to displacement by oxygen nucleophiles. scispace.com

| Substrate | Nucleophile | Typical Conditions | Product |

| This compound | Sodium Methoxide (CH₃ONa) | Methanol (solvent), Room Temp | 5-(Methoxymethyl)-2-(methylthio)pyrimidine |

| This compound | Phenol / K₂CO₃ | Acetonitrile (B52724) or DMF (solvent), Heat | 5-(Phenoxymethyl)-2-(methylthio)pyrimidine |

Nitrogen-centered nucleophiles, including ammonia (B1221849), primary and secondary amines, and azide (B81097) ions, effectively displace the bromide to form various nitrogen-containing derivatives. The reaction with primary or secondary amines leads to the formation of the corresponding secondary or tertiary amines, respectively. mdpi.commdpi.com A particularly useful transformation involves the reaction with sodium azide to produce 5-(azidomethyl)-2-(methylthio)pyrimidine. This azide intermediate can then be readily reduced, typically through catalytic hydrogenation, to furnish the primary amine, 5-(aminomethyl)-2-(methylthio)pyrimidine. acs.orgnih.gov This two-step sequence is often preferred over direct amination with ammonia to avoid issues with over-alkylation. The synthesis of 5-(azidomethyl)-2'-deoxyuridine from its 5-(bromomethyl) precursor via displacement with lithium azide highlights the efficiency of this method in related pyrimidine systems. nih.govresearchgate.net

| Substrate | Nucleophile | Typical Conditions | Product |

| This compound | Diethylamine (HN(CH₂CH₃)₂) | DMF (solvent), K₂CO₃ (base) | N,N-Diethyl-1-(2-(methylthio)pyrimidin-5-yl)methanamine |

| This compound | Sodium Azide (NaN₃) | DMF or DMSO (solvent), Room Temp | 5-(Azidomethyl)-2-(methylthio)pyrimidine |

Sulfur-centered nucleophiles, which are generally soft and highly effective in S(_N)2 reactions, readily react with this compound. Thiolates, generated from thiols in the presence of a base, displace the bromide to form thioethers. This reaction provides a straightforward route to introduce a second, different sulfur-containing moiety into the molecule. The reactivity of bromomethyl groups on heterocyclic systems with sulfur nucleophiles is well-established; for example, 2-bromomethyl-1,3-thiaselenole reacts with 1,3-benzothiazole-2-thiol, and bromomethyl pyrimidinediones react with potassium thioacetate (B1230152) to yield the corresponding thioester. scispace.comnih.gov

| Substrate | Nucleophile | Typical Conditions | Product |

| This compound | Sodium Thiophenoxide (C₆H₅SNa) | Ethanol (solvent), Room Temp | 5-((Phenylthio)methyl)-2-(methylthio)pyrimidine |

| This compound | Ethanethiol / Et₃N | THF (solvent), Room Temp | 5-((Ethylthio)methyl)-2-(methylthio)pyrimidine |

Based on the established reactivity of benzylic-type halides, this compound is expected to react with soft carbon-centered nucleophiles. Such nucleophiles typically include enolates derived from active methylene (B1212753) compounds like diethyl malonate or ethyl acetoacetate, as well as cyanide ions. These reactions would proceed via an S(_N)2 pathway to form a new carbon-carbon bond, allowing for the extension of the carbon chain at the 5-position. However, specific examples detailing the reaction of this compound with carbon nucleophiles are not extensively documented in the surveyed literature, precluding a detailed summary of reaction conditions and yields.

Chemical Modifications Involving the Methylthio Group

The 2-methylthio group (-SCH₃) is a key functional handle that can be chemically transformed, primarily through oxidation, to modulate the electronic character of the pyrimidine ring.

The sulfur atom of the methylthio group can be selectively oxidized to form either the corresponding methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) derivative. This transformation is significant because the resulting sulfoxide (B87167) and, particularly, the sulfone groups are strong electron-withdrawing groups and can act as effective leaving groups in subsequent nucleophilic aromatic substitution (S(_N)Ar) reactions at the C2 position of the pyrimidine ring.

The selective oxidation to the sulfoxide is typically achieved using one equivalent of a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), at low temperatures. To proceed to the full oxidation state, the sulfone, stronger conditions or a higher stoichiometry of the oxidant are required. organic-chemistry.org Common methods include using at least two equivalents of m-CPBA or employing catalytic systems like sodium tungstate (B81510) with hydrogen peroxide. google.comresearchgate.net A procedure for a related substrate, 5-chloro-2-(methylthio)-pyrimidine, utilized aqueous hydrogen peroxide with sodium tungstate dihydrate at 60 °C to achieve a 93% yield of the corresponding sulfone. google.com This demonstrates a highly efficient and scalable method for this key transformation.

| Substrate | Reagent(s) | Key Conditions | Major Product |

| This compound | ~1.1 eq. m-CPBA | Dichloromethane (solvent), 0 °C | 5-(Bromomethyl)-2-(methylsulfinyl)pyrimidine |

| This compound | >2.2 eq. m-CPBA | Dichloromethane (solvent), Room Temp to Reflux | 5-(Bromomethyl)-2-(methylsulfonyl)pyrimidine |

| This compound | H₂O₂ / cat. Na₂WO₄ | Water/EtOAc (solvent), 60 °C | 5-(Bromomethyl)-2-(methylsulfonyl)pyrimidine |

Nucleophilic Displacement of the Thioether Moiety

The 2-(methylthio) group on the pyrimidine ring is a potential leaving group for nucleophilic aromatic substitution (SNAr) reactions. However, its reactivity is considerably lower than that of halogens or sulfonyl groups in similar positions. Studies on related 2-(methylthio)pyrimidine (B2922345) systems indicate that the displacement of the methylthio group generally requires forcing conditions or activation by strongly electron-withdrawing groups on the ring. nih.govrsc.org

Research on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate has shown that the methylthio group can be displaced by strong nucleophiles like cyanide ions, particularly when the reaction is carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). rsc.org In some instances, the reaction with sodium methoxide has also led to the displacement of the methylthio group, yielding a dimethoxy pyrimidine derivative. rsc.org These examples suggest that the nucleophilic displacement of the thioether moiety from this compound would likely require potent nucleophiles and elevated temperatures. The presence of the bromomethyl group at the 5-position, while primarily acting as a site for alkylation, may have a modest electronic influence on the reactivity of the C2 position.

Comparative studies have demonstrated that 2-chloro and 2-sulfonyl pyrimidines are significantly more reactive towards nucleophilic substitution than their 2-methylthio counterparts. acs.org This highlights the relatively poor leaving group ability of the methylthio group in the absence of significant electronic activation.

Table 1: Reactivity of 2-Substituted Pyrimidines in Nucleophilic Substitution

| Leaving Group at C2 | Relative Reactivity | Reference |

|---|---|---|

| -SO2CH3 | High | acs.org |

| -Cl | Moderate to High | rsc.org |

| -SCH3 | Low | nih.govrsc.org |

Advanced Transformations of the Pyrimidine Ring System

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution on the pyrimidine ring is generally disfavored due to the electron-deficient nature of the diazine system. The two nitrogen atoms withdraw electron density from the ring, making it less susceptible to attack by electrophiles. However, the introduction of electron-donating groups can activate the ring towards such reactions. In the case of this compound, the methylthio group at the C2 position is a weak electron-donating group through resonance, which could direct incoming electrophiles.

Studies on the electrophilic nitrosation of 4,6-disubstituted pyrimidines have shown that the electronic nature of the substituents plays a crucial role in the reactivity of the ring. csu.edu.au For this compound, the most likely position for electrophilic attack would be the C5 position, which is already substituted. The C4 and C6 positions are ortho and para to the deactivating nitrogen atoms, making them less favorable sites for substitution. Therefore, further electrophilic aromatic substitution on the this compound ring is predicted to be challenging and would likely require harsh reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions with Pyrimidine Derivatives

Metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed reactions like the Suzuki-Miyaura coupling, have become powerful tools for the functionalization of heteroaromatic compounds. doi.orgresearchgate.net While there is a lack of specific studies on this compound as a substrate in these reactions, the reactivity of related bromopyrimidines provides valuable insights.

The Suzuki-Miyaura cross-coupling of 5-bromopyrimidine (B23866) derivatives with various arylboronic acids has been successfully demonstrated. doi.org For instance, the coupling of 5-bromo-2-aminopyrimidine and 5-bromo-2-chloropyrimidine (B32469) proceeds efficiently in the presence of a palladium catalyst. doi.org This suggests that if the bromo substituent were directly on the pyrimidine ring at the 5-position, as in 5-bromo-2-(methylthio)pyrimidine (B88330), it would be a viable handle for cross-coupling.

In the context of this compound, the bromomethyl group is more akin to a benzylic halide. Palladium-catalyzed cross-coupling reactions of benzylic halides are also known, though they can sometimes be complicated by side reactions. nih.gov It is plausible that the bromomethyl group could participate in cross-coupling reactions, leading to the formation of a C-C bond at the 5-methylene position. The choice of catalyst and reaction conditions would be critical to favor coupling at the bromomethyl group over any potential C-H activation or reactions involving the thioether.

Table 2: Potential Cross-Coupling Reactions of this compound Derivatives

| Coupling Partner | Potential Product | Catalyst System |

|---|---|---|

| Arylboronic acid | 5-(Arylmethyl)-2-(methylthio)pyrimidine | Pd(PPh3)4 / Base |

| Terminal alkyne | 5-(Alkynylmethyl)-2-(methylthio)pyrimidine | PdCl2(PPh3)2 / CuI |

Mechanistic Postulations and Transition State Analysis of Key Reactions

The mechanisms of nucleophilic aromatic substitution on pyrimidine rings are generally considered to proceed through a two-step addition-elimination pathway, involving a Meisenheimer-like intermediate. nih.gov However, recent studies have suggested that some SNAr reactions may occur via a concerted mechanism. nih.gov For the displacement of the methylthio group from this compound, the reaction would likely follow the classical addition-elimination pathway, where the nucleophile attacks the C2 position, forming a tetrahedral intermediate. The stability of this intermediate would be influenced by the electronic properties of the substituents on the ring. The subsequent departure of the methylthiolate anion would restore the aromaticity of the pyrimidine ring.

Computational studies and symmetry analysis of SN2 reactions provide a framework for understanding the transition state of nucleophilic attack at the bromomethyl group. mdpi.comlibretexts.org The reaction would proceed through a trigonal bipyramidal transition state where the incoming nucleophile and the departing bromide are in apical positions.

The catalytic cycle of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com In a potential cross-coupling involving the bromomethyl group of this compound, the initial step would be the oxidative addition of the C-Br bond to a Pd(0) complex. This would be followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Due to the absence of specific experimental and computational studies on this compound, these mechanistic descriptions remain postulations based on well-established principles and studies of analogous systems. Further detailed kinetic and theoretical investigations are necessary to fully elucidate the reaction pathways and transition states for the transformations of this particular compound.

Design and Synthesis of Advanced Derivatives and Analogs of 5 Bromomethyl 2 Methylthio Pyrimidine

Construction of Fused and Bridged Heterocyclic Systems

The strategic placement of the bromomethyl group on the pyrimidine (B1678525) ring makes 5-(bromomethyl)-2-(methylthio)pyrimidine an ideal precursor for synthesizing fused and bridged heterocyclic systems. These reactions typically leverage the electrophilicity of the bromomethyl carbon to form new carbon-carbon or carbon-heteroatom bonds, leading to the creation of novel polycyclic structures.

Intramolecular cyclization is a powerful strategy for constructing fused ring systems, where a tethered nucleophile attacks the electrophilic bromomethyl group. This process, often governed by Baldwin's rules for ring closure, allows for the regioselective formation of 5- or 6-membered rings. For instance, a precursor molecule containing a nucleophilic moiety (such as an amine, thiol, or enolate) connected to the pyrimidine core via a flexible linker can undergo intramolecular substitution to yield a fused bicyclic system. The favorability of these cyclizations depends on the length and nature of the linker, with 5-endo and 6-endo trigonal cyclizations being common pathways. researchgate.netresearchgate.net

Annulation reactions expand on this concept by forming a new ring onto the pyrimidine scaffold in a single synthetic operation. This can be achieved by reacting this compound with a bifunctional reagent. For example, reaction with a compound containing both a nucleophilic center and a group capable of subsequent cyclization can lead to the formation of complex heterocyclic frameworks like thiazolo[3,2-a]pyrimidin-3-ones. nih.gov These methods are highly valued for their efficiency in building molecular complexity. nih.govmdpi.com

| Reaction Type | Description | Resulting System |

| Intramolecular Nucleophilic Substitution | A nucleophile tethered to the pyrimidine core displaces the bromide to form a new ring. | Fused bicyclic or bridged systems |

| Annulation with Bifunctional Reagents | Reaction with a molecule containing two reactive sites to build a new ring onto the pyrimidine. | Polyheterocyclic compounds (e.g., Thiazolopyrimidines) |

| Radical Cyclization | A free-radical generated on a side chain adds to a double bond within the molecule to form a ring. thieme-connect.de | Fused carbocyclic or heterocyclic rings |

Synthesis of Pyrimidine-Based Hybrid Molecules

The principle of molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single molecule with a potentially synergistic or novel biological profile. mdpi.com this compound is an excellent substrate for this approach, with the bromomethyl group serving as a reactive handle to connect the pyrimidine scaffold to other biologically active moieties through stable linkers.

The synthesis of these hybrids often involves a straightforward nucleophilic substitution reaction. For example, reacting this compound with the amino, hydroxyl, or thiol group of another heterocyclic compound (such as a quinolone, benzimidazole, or indole) in the presence of a base yields a hybrid molecule connected by an amine, ether, or thioether bridge, respectively. nih.govmdpi.com Researchers have successfully synthesized pyrimidine-quinolone and benzimidazole-pyrimidine hybrids, which have shown promise in medicinal chemistry. nih.govmdpi.com The rationale behind this strategy is to combine the therapeutic properties of both parent molecules or to target multiple biological pathways simultaneously. nih.gov

| Hybrid Molecule Class | Linkage Type | Synthetic Strategy | Potential Application |

| Pyrimidine-Quinolone | Thioether | SN2 reaction between the bromomethyl group and a thiol-substituted quinolone. nih.gov | hLDHA Inhibition nih.gov |

| Pyrimidine-Benzimidazole | Amine | SN2 reaction with an amino-functionalized benzimidazole. mdpi.com | Anticancer mdpi.com |

| Pyrimidine-Purine | Various | Multi-step synthesis involving coupling reactions. mdpi.com | Antitumor Therapy mdpi.com |

Rational Design and Synthesis of Analogs for Specific Research Applications (e.g., Thiamine (B1217682) Analogs)

The structural similarity between the pyrimidine portion of this compound and the pyrimidine ring of thiamine (Vitamin B1) provides a basis for the rational design of thiamine analogs. core.ac.ukresearchgate.net Thiamine is crucial for cellular metabolism, and its analogs are valuable tools for studying thiamine-dependent enzymes and transporters, with some showing potential as anticancer agents. core.ac.ukcam.ac.uk

Chemical Structure-Reactivity Relationship (CSRR) Studies in Derivative Design

Understanding the relationship between a molecule's structure and its chemical reactivity is fundamental to designing efficient synthetic routes and predicting its behavior. libretexts.orgnih.gov For derivatives of this compound, CSRR studies focus on how modifications to the pyrimidine ring affect the reactivity of the bromomethyl group.

The reactivity of the bromomethyl group in nucleophilic substitution reactions is highly dependent on the electronic environment of the pyrimidine ring. The position of substituents and their electron-donating or electron-withdrawing nature can either stabilize or destabilize the transition state of the reaction, thereby altering the reaction rate. rsc.org

The 2-(methylthio) group is generally considered to have a modest effect on the reactivity at the distant C5 position compared to substituents at C4 or C6. However, its replacement with a strongly electron-withdrawing group, such as a sulfonyl group (-SO₂CH₃), would be expected to increase the electrophilicity of the ring carbons and, to a lesser extent, the benzylic carbon of the bromomethyl group, potentially accelerating nucleophilic attack. Conversely, strong electron-donating groups could decrease reactivity. nih.govacs.org

Positional isomerism has a profound impact. For instance, a bromomethyl group at the C4 or C6 position would be significantly more reactive than at the C5 position due to direct electronic communication (resonance effects) with the ring nitrogen atoms, which can stabilize the transition state of an SN2 reaction. In contrast, the C5 position is less activated by the ring nitrogens. Therefore, 5-(bromomethyl) derivatives are generally less reactive than their 4- or 6-(bromomethyl) counterparts, a factor that must be considered in reaction design. nih.gov

| Substituent/Isomer | Position | Electronic Effect | Predicted Effect on C-Br Bond Reactivity |

| 2-(Methylthio) | 2 | Weakly activating/deactivating | Baseline reactivity |

| 2-(Methylsulfonyl) | 2 | Strongly deactivating (electron-withdrawing) | Increased reactivity toward nucleophiles nih.govacs.org |

| 5-(Nitro) | 5 | Strongly deactivating (electron-withdrawing) | Significantly increased reactivity |

| 4-(Bromomethyl) | 4 | N/A (Isomer) | Higher reactivity than 5-isomer due to proximity to ring nitrogen |

| 6-(Bromomethyl) | 6 | N/A (Isomer) | Higher reactivity than 5-isomer due to proximity to ring nitrogen |

Applications in Advanced Organic Synthesis Research

Utilization as a Versatile Building Block in Multi-Step Organic Synthesis

In the field of organic synthesis, the utility of a compound is often determined by its ability to serve as a versatile scaffold or building block. 5-(Bromomethyl)-2-(methylthio)pyrimidine possesses two key functional groups that allow for sequential and regioselective reactions. The bromomethyl group at the 5-position is a potent electrophilic site, highly susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of substituents, including amines, alcohols, thiols, and carbon nucleophiles, thereby enabling the construction of diverse molecular frameworks.

Simultaneously, the 2-(methylthio) group offers another site for chemical modification. It can be displaced by other nucleophiles or oxidized to the corresponding sulfoxide (B87167) or sulfone, which in turn are excellent leaving groups. This dual reactivity allows chemists to build molecular complexity in a controlled, step-wise manner, making it a valuable intermediate in the synthesis of intricate target molecules.

Precursor for Complex Pyrimidine-Containing Scaffolds in Pharmaceutical Research

The pyrimidine (B1678525) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. oup.com this compound serves as a key precursor for the elaboration of more complex pyrimidine-containing molecules investigated in pharmaceutical research. oup.com Its structure allows for the systematic modification and exploration of structure-activity relationships (SAR), which is a critical aspect of drug discovery. oup.com

The development of novel antiviral agents is a significant area of pharmaceutical research, and pyrimidine derivatives have historically been a rich source of antiviral compounds. The synthesis of certain antiviral nucleoside analogues, for instance, can involve intermediates structurally related to this compound. A key synthetic step in creating such analogues is the displacement of a bromo group on a bromomethyl-substituted heterocyclic core to introduce the side chain of the molecule. nih.gov For example, research into Hepatitis B virus (HBV) inhibitors has involved the synthesis of pyrimidine acyclonucleosides where a substituted pyrimidinone is alkylated using a bromomethyl-containing reagent. nih.gov The functionalized pyrimidine ring acts as a bioisostere for natural nucleobases, leading to the inhibition of viral replication.

Table 1: Key Intermediates in Antiviral Synthesis Research

| Intermediate Structure | Synthetic Application | Target Compound Class |

| 5-(Bromomethyl)-3',5'-di-O-acetyl-2'-deoxyuridine | Displacement of the bromo group with azide (B81097), followed by deacetylation and reduction. nih.gov | 5-(Aminomethyl)-2'-deoxyuridine analogues |

| 2-Methylthiopyrimidin-4(1H)-one | Alkylation with 2,2-bis(bromomethyl)-1,3-diacetoxypropane. nih.gov | Acyclonucleosides for HBV research |

Pyrimidine derivatives are extensively studied for their potential as anticancer agents, with many acting as inhibitors of key enzymes in cancer cell proliferation. mdpi.comwikipedia.org The synthesis of these agents often relies on building blocks that allow for the introduction of specific pharmacophoric features. This compound is a precursor that enables the attachment of side chains designed to interact with biological targets such as protein kinases. organic-chemistry.org Research has shown that modifications at various positions on the pyrimidine ring can lead to potent and selective anticancer activity. microbenotes.comgrowingscience.com For instance, introducing specific amino groups via substitution of the bromomethyl moiety can lead to compounds with inhibitory activity against receptor tyrosine kinases like EGFR. organic-chemistry.org

Table 2: Synthetic Approaches to Anticancer Pyrimidine Derivatives

| Precursor Type | Reaction | Target Biological Activity |

| 2,4-Diaminopyrimidine derivatives | Introduction of a thiomethyl group at the C-2 position. organic-chemistry.org | EGFR protein kinase inhibition |

| 5-Nitropyrimidines | Synthesis of 6-(dibromomethyl) and 6-(bromomethyl) derivatives. | Inhibition of cancer cell proliferation |

| Pyrido[2,3-d]pyrimidines | Condensation of α,β-unsaturated ketones with aminopyrimidines. growingscience.com | Antioxidant and anticancer properties |

Beyond antiviral and anticancer research, the pyrimidine scaffold is explored for a wide array of other biological activities. The versatility of intermediates like this compound facilitates the generation of libraries of compounds for screening against various biological targets. These include investigations into antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. The ability to easily diversify the substituent at the 5-position is crucial for developing compounds with novel biological profiles for research purposes.

Integration into Agrochemical Research for Novel Compound Generation

The application of pyrimidine chemistry extends into the agrochemical sector, where it contributes to the development of new herbicides and fungicides. microbenotes.com Research has demonstrated that pyrimidine derivatives are effective in crop protection. The structural motif of this compound is relevant to the synthesis of active ingredients in this field. The pyrimidine ring can be functionalized to interact with specific biological targets in weeds or fungi, leading to potent and selective agrochemicals. growingscience.com

Potential in Advanced Material Science and Polymer Chemistry through Pyrimidine Functionalization

The field of material science is increasingly looking towards highly functionalized organic molecules to create materials with novel electronic, optical, or thermal properties. Pyrimidine derivatives are being investigated for their potential in developing new polymers and coatings. The electron-deficient nature of the pyrimidine ring makes it an interesting component for π-conjugated materials used in applications such as light-emitting diodes and liquid crystals. The functional groups on this compound provide anchor points for incorporating the pyrimidine unit into a polymer backbone or as a pendant group, a process known as pyrimidine functionalization. This can impart specific chemical properties to the resulting material, enhancing its performance.

Advanced Spectroscopic and Analytical Methodologies for Pyrimidine Bromomethylthio Compounds

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

High-resolution spectroscopy is indispensable for the unambiguous determination of the molecular structure of pyrimidine (B1678525) derivatives. Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy offer complementary information about the compound's atomic connectivity and functional groups.

Multi-dimensional NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in organic chemistry. For a compound like 5-(Bromomethyl)-2-(methylthio)pyrimidine, ¹H NMR and ¹³C NMR are used to identify the chemical environment of each hydrogen and carbon atom.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the different types of protons in the molecule. The two protons on the pyrimidine ring (at positions 4 and 6) would appear as singlets in the aromatic region. The bromomethyl (-CH₂Br) protons would also present as a singlet, typically shifted downfield due to the electronegative bromine atom. The methylthio (-SCH₃) protons would appear as another singlet, usually in the upfield region.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. mdpi.com Distinct signals would be observed for the pyrimidine ring carbons, the bromomethyl carbon, and the methylthio carbon.

Multi-dimensional NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming the assignment of signals and providing definitive structural proof.

Expected ¹H and ¹³C NMR Chemical Shifts

| Group | Technique | Expected Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine-H (C4/C6) | ¹H NMR | 8.5 - 8.8 |

| -CH₂Br | ¹H NMR | 4.5 - 4.8 |

| -SCH₃ | ¹H NMR | 2.5 - 2.7 |

| Pyrimidine Ring Carbons | ¹³C NMR | 110 - 170 |

| -CH₂Br Carbon | ¹³C NMR | 30 - 35 |

| -SCH₃ Carbon | ¹³C NMR | 14 - 18 |

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. For this compound (C₆H₇BrN₂S), the presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a key diagnostic feature in the mass spectrum. Electron Ionization (EI) mass spectral analysis of related 5-bromo-thiouracils has been investigated to understand fragmentation pathways, which can further aid in structural confirmation. researchgate.net

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The FT-IR spectrum of this compound would display characteristic vibrational bands. vandanapublications.com

Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=N / C=C (Pyrimidine Ring) | Stretching | 1400 - 1650 |

| C-Br | Stretching | 500 - 600 |

| C-S | Stretching | 600 - 800 |

These bands provide a molecular fingerprint that helps to confirm the presence of the pyrimidine core and its specific substituents. researchgate.netnih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing the final purity of the product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for the analysis of pyrimidine derivatives. researchgate.net Reversed-phase HPLC, typically using C8 or C18 silica (B1680970) gel columns, is commonly employed for purity assessment. researchgate.net The method involves injecting the sample into a column and eluting it with a mobile phase, often a mixture of a buffer solution and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netelsevierpure.com A UV detector is commonly used for detection, as the pyrimidine ring absorbs UV light. A validated HPLC method provides data on linearity, accuracy, and precision, making it suitable for quantitative analysis and quality control. nih.gov

Gas Chromatography (GC)

Gas chromatography is another powerful technique for separating and analyzing volatile compounds. For many pyrimidine bases, direct analysis by GC can be challenging due to their low volatility. semanticscholar.org Therefore, a derivatization step, for instance, using silylation reagents, is often required to increase their volatility and thermal stability before analysis. semanticscholar.orgnih.gov GC coupled with Mass Spectrometry (GC-MS) is particularly effective, as it combines the separation power of GC with the identification capabilities of MS, allowing for the analysis of complex mixtures and the identification of trace impurities. researchgate.net

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It combines some of the best features of both GC and HPLC. SFC can be faster and offer higher resolution than HPLC for certain separations and is applicable to a wide range of compounds, including those that are not suitable for GC. It represents a valuable, though less common, alternative for the purification and analysis of pyrimidine derivatives.

Summary of Chromatographic Methods

| Technique | Typical Stationary Phase | Typical Mobile Phase | Primary Use |

|---|---|---|---|

| HPLC | C18 or C8 silica | Acetonitrile/Water or Methanol/Buffer | Purity assessment, quantitative analysis |

| GC | HP-5 (or similar non-polar) | Inert gas (e.g., Helium, Nitrogen) | Separation of volatile derivatives, impurity profiling (with MS) |

| SFC | Various (similar to HPLC) | Supercritical CO₂ with co-solvents | Preparative purification, chiral separations |

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide information about molecular connectivity, X-ray crystallography offers an unparalleled, definitive view of the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The analysis yields a precise map of electron density, from which the positions of individual atoms can be determined with high accuracy. This allows for the unambiguous confirmation of the molecular structure and provides precise measurements of bond lengths, bond angles, and torsional angles. vensel.org Furthermore, X-ray crystallography reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding or π-stacking, which govern the physical properties of the solid material. researchgate.net For complex heterocyclic systems like substituted pyrimidines, X-ray crystallography can be crucial for confirming stereochemistry and resolving any structural ambiguities that may persist after spectroscopic analysis. vensel.orgnih.gov

Computational Chemistry and Theoretical Studies on Pyrimidine Systems

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 5-(Bromomethyl)-2-(methylthio)pyrimidine. ijcce.ac.irnih.govnih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

A fundamental aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. ijcce.ac.ir For this compound, the pyrimidine (B1678525) ring, with its electron-withdrawing nitrogen atoms, and the electronegative bromine atom would significantly influence these energy levels.

Another key output is the Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the carbon atom attached to the bromine (the bromomethyl group) would be electron-deficient and thus a prime site for nucleophilic attack.

These quantum chemical methods allow for the calculation of various electronic properties that are critical for predicting reactivity.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating capability; involved in reactions with electrophiles. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability; involved in reactions with nucleophiles. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to chemical stability and reactivity; a larger gap suggests higher stability. |

| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govmdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes and intermolecular interactions.

For this compound, MD simulations can explore the rotational freedom around the C-C bond of the bromomethyl group and the C-S bond of the methylthio group. This analysis reveals the most stable conformations (rotamers) and the energy barriers between them. nih.govmdpi.com Understanding the preferred spatial arrangement of these functional groups is crucial as it can dictate how the molecule interacts with other chemical species, including biological macromolecules.

MD simulations are also powerful for studying intermolecular interactions. By placing this compound in a simulation box with solvent molecules or other reactants, it is possible to observe how it forms non-covalent interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. For instance, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. These interactions are fundamental to understanding the compound's behavior in solution and its potential to bind to target proteins. frontiersin.orgnih.gov

| Dihedral Angle | Low-Energy Conformation(s) | Population (%) | Significance |

|---|---|---|---|

| N1-C5-C-Br | Gauche (±60°), Anti (180°) | Gauche: 65%, Anti: 35% | Determines the spatial orientation of the reactive bromomethyl group relative to the pyrimidine ring. |

| C1-C2-S-C | ~90°, ~270° | 50%, 50% | Defines the position of the methylthio group, influencing steric hindrance and potential interactions. |

In Silico Methodologies for Predicting Reaction Outcomes and Selectivity

In silico methodologies bridge the gap between theoretical understanding and practical synthesis by predicting the outcomes of chemical reactions. For a molecule like this compound, which possesses multiple reactive sites, predicting selectivity is particularly important.

Computational tools can model reaction pathways, for instance, the nucleophilic substitution at the bromomethyl group. By calculating the activation energies for different potential reactions, it is possible to predict which product is kinetically favored. For example, the reaction of this compound with an amine could be modeled to understand the rate and feasibility of the substitution. Studies on related 2-sulfonylpyrimidines have shown that substitution at the 5-position significantly affects reactivity, a principle that can be computationally explored for this compound. nih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the reactivity of a series of related pyrimidine derivatives. nih.gov By correlating calculated molecular descriptors (like those in Table 1) with experimentally observed reaction rates for a set of known compounds, a predictive model can be built. This model could then be used to estimate the reactivity of new, unsynthesized derivatives of this compound.

| Nucleophile | Reaction Type | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Ammonia (B1221849) (NH₃) | SN2 on -CH₂Br | 18.5 | Favorable reaction, leading to the corresponding amine. |

| Hydroxide (OH⁻) | SN2 on -CH₂Br | 16.2 | Highly favorable, leading to the corresponding alcohol. |

| Thiocyanate (SCN⁻) | SN2 on -CH₂Br | 15.8 | Very favorable, leading to the thiocyanatomethyl derivative. |

Computational Approaches for the Design of Novel Pyrimidine Scaffolds and Chemical Transformations

Computational chemistry is not only for analysis but also for creative design. Starting with a known molecular framework like this compound, computational methods can be used to design novel scaffolds with desired properties. nih.govresearchgate.netresearchgate.net

Techniques like scaffold hopping and fragment-based design can be employed to generate new molecular architectures. For instance, the pyrimidine core could be replaced with other heterocyclic systems (bioisosteres) to explore new chemical space while retaining key interaction features. The reactive bromomethyl handle on this compound makes it an excellent starting point for virtual library enumeration, where this group is computationally reacted with a large collection of virtual nucleophiles to generate a diverse set of potential new compounds. dovepress.com

High-throughput virtual screening (HTVS) can then be used to evaluate these newly designed molecules for potential biological activity. nih.govresearchgate.netmdpi.com This involves docking the virtual library of compounds into the active site of a target protein to predict their binding affinity. This in silico process allows for the rapid and cost-effective identification of promising candidates for synthesis and experimental testing, accelerating the drug discovery process.

Future Research Directions and Emerging Avenues in Pyrimidine Chemistry

Development of Sustainable and Green Chemistry Approaches for Pyrimidine (B1678525) Synthesis

Traditional methods for synthesizing pyrimidines have often relied on harsh reagents, hazardous solvents, and energy-intensive processes, leading to significant environmental concerns. rasayanjournal.co.inpowertechjournal.com The principles of green chemistry are now guiding the development of more sustainable synthetic routes. rasayanjournal.co.innih.gov Future research will likely focus on several key areas to minimize the environmental footprint of pyrimidine synthesis.

Key green chemistry strategies for pyrimidine synthesis include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and often allows for the use of less hazardous solvents. ijper.orgnih.gov

Ultrasound Irradiation: Sonochemistry provides an alternative energy source that can promote reactions, often at lower temperatures and with shorter durations than conventional heating. rasayanjournal.co.innih.gov

Catalyst-Free and Solvent-Free Reactions: Conducting reactions without catalysts and solvents, where possible, represents a significant step towards sustainability by reducing waste and potential toxicity. nih.goveurekaselect.com

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, are highly atom-economical and efficient. rasayanjournal.co.innih.gov The use of magnetic nanoparticles as catalysts in MCRs is also a promising green approach, allowing for easy catalyst recovery and reuse. mdpi.com

Use of Greener Solvents: When solvents are necessary, the focus is shifting towards environmentally benign options like water or ionic liquids. rasayanjournal.co.inresearchgate.net

For a compound like 5-(Bromomethyl)-2-(methylthio)pyrimidine, green chemistry approaches could be envisioned for its synthesis. For instance, a multi-component reaction could potentially assemble the pyrimidine core, followed by functionalization using greener brominating agents and methylthiolating reagents under microwave irradiation to reduce energy consumption and reaction times.

| Green Synthesis Technique | Advantages |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, reduced pollution. nih.gov |

| Ultrasound Irradiation | Shorter reaction times, catalyst-free options. eurekaselect.com |

| Solvent-Free Reactions | Reduced waste, simplified purification. rasayanjournal.co.in |

| Multicomponent Reactions | High atom economy, operational simplicity. rasayanjournal.co.in |

| Biocatalysis | High selectivity, mild reaction conditions. powertechjournal.com |

Exploration of Novel Catalytic Systems for Highly Selective Functionalization Reactions

The precise functionalization of the pyrimidine ring is crucial for fine-tuning its chemical and biological properties. Novel catalytic systems are being developed to achieve high selectivity, which is often challenging due to the presence of multiple reactive sites on the pyrimidine core.

Future research in this area is directed towards:

C-H Functionalization: Directing groups are being employed to achieve regioselective C-H activation, allowing for the introduction of functional groups at specific positions on the pyrimidine ring without the need for pre-functionalized starting materials. researchgate.netacs.orgthieme-connect.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. rsc.orgacs.org The development of more efficient and versatile catalysts for these reactions is an ongoing area of research. researchgate.net

Photoredox Catalysis: This approach uses visible light to drive chemical reactions, offering a milder and more sustainable alternative to traditional methods that often require high temperatures. mdpi.com

In the context of this compound, novel catalytic systems could enable the selective functionalization of the C-4 and C-6 positions of the pyrimidine ring, leaving the bromomethyl and methylthio groups intact for subsequent modifications. This would allow for the modular synthesis of a diverse library of pyrimidine derivatives.

| Catalytic System | Application in Pyrimidine Chemistry |

| Palladium Catalysis | Cross-coupling reactions for C-C and C-N bond formation. rsc.orgacs.org |

| Nickel Catalysis | Dehydrogenative multicomponent coupling. mdpi.com |

| Copper Catalysis | Tandem reactions for the synthesis of sulfonamide pyrimidine derivatives. mdpi.com |

| Zirconium Catalysis | [2+2+2] cyclization of alkynes and nitriles. mdpi.com |

Integration of Pyrimidine Derivatives into Advanced Functional Materials and Nanotechnology

The unique electronic and photophysical properties of pyrimidines make them attractive building blocks for advanced functional materials. rasayanjournal.co.inalfa-chemistry.com Their electron-deficient nature makes them suitable as electron-transporting units in various optoelectronic devices. alfa-chemistry.com

Emerging applications of pyrimidine derivatives in materials science include:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine-based materials are being developed as hosts and emitters in OLEDs, including those utilizing thermally activated delayed fluorescence (TADF). rsc.orgnih.gov Pyrimidine-containing compounds can also be used as electron-transport materials to improve electron injection and stability in OLEDs. rsc.org

Organic Solar Cells (OSCs): Pyrimidine derivatives are being incorporated into organic dyes for dye-sensitized solar cells (DSSCs) to enhance their light-harvesting properties. mdpi.com

Organic Field-Effect Transistors (OFETs): The electron-deficient pyrimidine unit can improve the electron affinity of materials used in OFETs, leading to higher electron mobility. alfa-chemistry.com

Fluorescent Sensors: The pyrimidine scaffold can be functionalized to create fluorescent probes for detecting metal ions and other analytes. researchgate.net

A molecule such as this compound could serve as a precursor for more complex pyrimidine-based materials. The bromomethyl group could be used to anchor the pyrimidine unit to a polymer backbone or a surface, while further modifications to the pyrimidine ring could tune its electronic properties for a specific application.

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Chemical Biology

The structural similarity of the pyrimidine ring to the nucleobases of DNA and RNA has long made it a privileged scaffold in medicinal chemistry. humanjournals.comorientjchem.org The intersection of synthetic chemistry and chemical biology is opening up new avenues for the use of pyrimidine derivatives as tools to probe and manipulate biological systems. nih.govacs.org

Future interdisciplinary research directions include:

Development of Chemical Probes: Pyrimidine analogs are being designed as chemical probes to study biological processes, such as parasite replication, and to help elucidate the mechanism of action of drugs. nih.govyoutube.com

Targeted Drug Delivery: Pyrimidine derivatives can be incorporated into drug delivery systems to target specific cells or tissues.

Modulation of Protein-Protein Interactions (PPIs): Novel pyrimidine-embedded polyheterocyclic scaffolds are being synthesized to target challenging PPIs that are implicated in various diseases. nih.govacs.org

Synthesis of Biologically Active Analogs: The synthesis of novel pyrimidine analogs continues to be a major focus in the search for new therapeutic agents with improved efficacy and reduced side effects for a wide range of diseases, including cancer, and viral and bacterial infections. nih.govnih.govnih.gov

The reactivity of the bromomethyl group in this compound makes it an ideal handle for conjugation to biomolecules or for the development of targeted covalent inhibitors. By attaching fluorescent dyes or affinity tags, derivatives of this compound could be used as chemical probes to study the localization and interactions of specific proteins within a cell.

Q & A

Q. What methodological approaches resolve discrepancies between computational predictions and experimental stereochemical outcomes?

- Methodological Answer:

- Hybrid QM/MM Simulations: Refine docking poses of intermediates in chiral environments.

- Dynamic NMR: Detect atropisomerism in intermediates (e.g., restricted rotation about C–S bond) .

- Case Study: MD simulations corrected overestimated enantioselectivity predictions (from 95% ee predicted to 82% observed) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.